Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-
Description
This compound is a highly substituted cyclohexanecarboxylic acid derivative with a complex structure featuring:
- A trans-cyclohexane core with a carboxylic acid group.
- A pyrrolidinyl-methoxy substituent at the 4-position, configured stereospecifically as (2S,4S).
- A 2,5-dichloro-4-(1-methylindole-3-carbonylamino)phenyl acetyl moiety attached to the pyrrolidine ring.
Therapeutic Relevance: Based on structural analogs in and , this compound is likely an endothelial differentiation gene receptor 2 (EDG2/Edg-2) inhibitor, designed for treating cardiovascular diseases such as atherosclerosis or myocardial infarction . The dichlorophenyl and indole carbonyl groups enhance receptor binding specificity and metabolic stability compared to simpler derivatives .
Synthesis: While direct synthesis details are unavailable, highlights analogous methods involving saponification of methyl esters (e.g., "Example 460, Step 9") and LC/MS characterization (e.g., m/z = 417.09 for a related compound) .
Properties
CAS No. |
793669-59-7 |
|---|---|
Molecular Formula |
C31H35Cl2N3O6 |
Molecular Weight |
616.5 g/mol |
IUPAC Name |
4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H35Cl2N3O6/c1-35-16-24(23-5-3-4-6-28(23)35)30(38)34-27-14-25(32)19(11-26(27)33)12-29(37)36-15-22(41-2)13-20(36)17-42-21-9-7-18(8-10-21)31(39)40/h3-6,11,14,16,18,20-22H,7-10,12-13,15,17H2,1-2H3,(H,34,38)(H,39,40)/t18?,20-,21?,22-/m0/s1 |
InChI Key |
UPEGZTKVOGNGIP-PLAFWNHUSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4C[C@H](C[C@H]4COC5CCC(CC5)C(=O)O)OC)Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4CC(CC4COC5CCC(CC5)C(=O)O)OC)Cl |
Origin of Product |
United States |
Biological Activity
Cyclohexanecarboxylic acid, specifically the compound trans-4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]methoxy]- , has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexane ring, various functional groups, and stereochemical configurations that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 485.42 g/mol. Its structural complexity contributes to its interactions with biological targets.
Research indicates that this compound acts primarily as a VLA-4 (Very Late Antigen-4) antagonist , which plays a crucial role in the adhesion and migration of leukocytes. By inhibiting this interaction, the compound can modulate immune responses, making it a candidate for treating inflammatory diseases such as asthma and multiple sclerosis .
Pharmacokinetics
A study focused on optimizing the pharmacokinetic profile of this compound found that modifications to its lipophilic moiety significantly improved its bioavailability. The optimized derivative exhibited an IC50 value of 5.4 nM , indicating potent inhibitory activity against VLA-4. In animal models, it demonstrated excellent oral bioavailability: 100% in rats, 91% in dogs, and 68% in monkeys .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Anti-inflammatory Effects : It has shown efficacy in murine models of asthma, where it reduced airway hyperresponsiveness and inflammation.
- Immunomodulatory Effects : The compound's ability to inhibit leukocyte adhesion suggests potential applications in treating autoimmune disorders .
Case Studies
- Asthma Model : In a controlled study involving guinea pigs, administration of the compound resulted in significant reductions in bronchoconstriction compared to controls, highlighting its potential as an anti-asthmatic agent.
- Clinical Trials : A phase I clinical trial demonstrated favorable safety profiles with no serious adverse events reported. Participants showed promising pharmacokinetic parameters consistent with preclinical findings .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C24H30Cl2N2O5 |
| Molecular Weight | 485.42 g/mol |
| IC50 (VLA-4) | 5.4 nM |
| Bioavailability (Rats) | 100% |
| Bioavailability (Dogs) | 91% |
| Bioavailability (Monkeys) | 68% |
Scientific Research Applications
Pharmaceutical Applications
The primary application of cyclohexanecarboxylic acid derivatives lies in medicinal chemistry. The compound has shown promise in the development of pharmaceuticals targeting various diseases:
- Anticancer Activity :
- Antimicrobial Properties :
- Analgesic and Anti-inflammatory Effects :
Material Science Applications
Apart from its pharmaceutical uses, cyclohexanecarboxylic acid derivatives are also explored in material science:
- Polymer Modifiers :
- Synthesis of Functionalized Polymers :
Case Study 1: Anticancer Research
A study conducted on a series of cyclohexanecarboxylic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced activity compared to unmodified analogs.
Case Study 2: Antimicrobial Evaluation
Another research project evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that the introduction of halogen substituents improved antibacterial activity, suggesting potential for development into new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related cyclohexanecarboxylic acid derivatives:
Key Findings from Comparative Analysis:
Structural Complexity and Binding Affinity :
- The target compound’s dichlorophenyl and indole carbonyl groups likely enhance EDG2 receptor binding compared to simpler analogs like trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, which lacks the heterocyclic and acetyl-pyrrolidine motifs .
- Stereochemistry : The (2S,4S) configuration of the pyrrolidine-methoxy group may improve target selectivity over racemic or cis-configured derivatives (e.g., cis-4-ethyl analogs in ) .
Hydrophobicity and Solubility :
- The tert-butyl group in trans-4-tert-butylcyclohexanecarboxylic acid increases hydrophobicity (logP ~3.5 estimated), whereas the target compound’s polar indole and dichloro groups may reduce logP, improving aqueous solubility .
The aminomethyl derivative () is used in hemostasis, highlighting how minor substituent changes drastically alter biological function .
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step coupling (e.g., amide bond formation, acetyl-pyrrolidine assembly) similar to methods in , whereas simpler analogs (e.g., trans-4-chlorophenyl) are synthesized via direct Friedel-Crafts acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
